molecular formula C11H23NO2 B6340280 Methyl 3-(hexylamino)butanoate CAS No. 1221341-05-4

Methyl 3-(hexylamino)butanoate

Cat. No.: B6340280
CAS No.: 1221341-05-4
M. Wt: 201.31 g/mol
InChI Key: FPVYOYUZEHRLDK-UHFFFAOYSA-N
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Description

Methyl 3-(hexylamino)butanoate is an organic compound with the molecular formula C11H23NO2. It is an ester derivative of butanoic acid, where the carboxyl group is esterified with a methyl group and the amino group is substituted with a hexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(hexylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. The typical synthetic route involves the reaction of butanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl butanoate. This ester is then reacted with hexylamine under controlled conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification and amination processes. The esterification of butanoic acid with methanol is carried out in a continuous reactor, followed by the addition of hexylamine in a batch reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hexylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 3-(hexylamino)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(hexylamino)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can further participate in metabolic pathways. The hexylamino group can interact with biological membranes, affecting their structure and function .

Comparison with Similar Compounds

    Methyl butanoate: An ester with a similar structure but lacking the amino substitution.

    Hexylamine: An amine with a similar hexyl chain but without the ester group.

    Butanoic acid: The parent carboxylic acid from which methyl 3-(hexylamino)butanoate is derived.

Uniqueness: this compound is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and research applications .

Biological Activity

Methyl 3-(hexylamino)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

This compound is classified as an ester, with the following structural formula:

C12H25NO2\text{C}_{12}\text{H}_{25}\text{N}\text{O}_2

Key Characteristics:

  • Molecular Weight: 213.34 g/mol
  • Solubility: Moderately soluble in organic solvents, low solubility in water.
  • LogP (octanol/water): Approximately 4.17, indicating significant lipophilicity .

The biological activity of this compound primarily stems from its interactions with various biomolecules. The compound can undergo hydrolysis to release butanoic acid and methanol, which may participate in metabolic pathways. The hexylamino group is suggested to interact with biological membranes, potentially altering their structure and function.

Potential Targets:

  • Enzymes: The compound may act as a substrate or inhibitor for certain enzymes.
  • Receptors: It could interact with membrane receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Cytotoxicity: In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, although the exact mechanism remains to be fully elucidated .
  • Histone Deacetylase (HDAC) Inhibition: Similar compounds have been noted for their ability to inhibit HDACs, leading to increased histone acetylation and modulation of gene expression .

Case Studies

  • Cytotoxicity Assessment:
    A study investigated the cytotoxic effects of this compound on HCT116 colon cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, particularly under conditions that prevented the Warburg effect—where cancer cells preferentially utilize glucose for energy production .
  • Antimicrobial Activity:
    Another research effort focused on evaluating the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited significant inhibitory effects on bacterial growth, warranting further investigation into its potential as a therapeutic agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
Methyl ButyrateEsterFlavoring agent
Hexyl ButyrateEsterAntimicrobial activity
Methyl 3-(piperidin-1-yl)butanoateAmine derivativePotential analgesic effects

Properties

IUPAC Name

methyl 3-(hexylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(2)9-11(13)14-3/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYOYUZEHRLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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